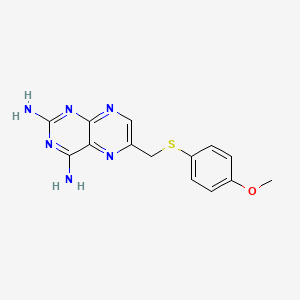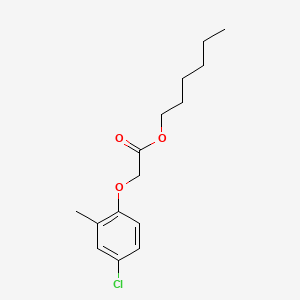
Hexyl (4-chloro-2-methylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl (4-chloro-2-methylphenoxy)acetate is an organic compound that belongs to the class of phenoxy herbicides. It is characterized by the presence of a hexyl ester group attached to the (4-chloro-2-methylphenoxy)acetic acid moiety. This compound is known for its herbicidal properties and is used in various agricultural applications to control broad-leaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of (4-chloro-2-methylphenoxy)acetic acid with hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general steps are as follows:
Preparation of (4-chloro-2-methylphenoxy)acetic acid: This is achieved by reacting 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base like sodium hydroxide.
Esterification: The (4-chloro-2-methylphenoxy)acetic acid is then reacted with hexanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation: Large quantities of (4-chloro-2-methylphenoxy)acetic acid are prepared using automated reactors.
Esterification in Continuous Flow Reactors: The esterification process is carried out in continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Hexyl (4-chloro-2-methylphenoxy)acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze back to (4-chloro-2-methylphenoxy)acetic acid and hexanol.
Oxidation: It can be oxidized to form various by-products depending on the oxidizing agent used.
Substitution: The chlorine atom in the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: (4-chloro-2-methylphenoxy)acetic acid and hexanol.
Oxidation: Various oxidized derivatives of the aromatic ring.
Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
Hexyl (4-chloro-2-methylphenoxy)acetate has several scientific research applications:
Agriculture: Used as a herbicide to control broad-leaf weeds in cereal crops.
Chemistry: Studied for its reactivity and potential to form various derivatives.
Biology: Investigated for its effects on plant growth and development.
Mechanism of Action
Hexyl (4-chloro-2-methylphenoxy)acetate exerts its herbicidal effects by mimicking the plant hormone auxin. This leads to uncontrolled growth and eventually the death of the plant. The compound targets the auxin receptors in plants, disrupting normal growth processes and causing the plant to "grow to death" .
Comparison with Similar Compounds
Similar Compounds
(4-chloro-2-methylphenoxy)acetic acid:
2-ethylhexyl (4-chloro-2-methylphenoxy)acetate: Another ester derivative with similar herbicidal properties.
Uniqueness
This compound is unique due to its specific ester group, which can influence its solubility, volatility, and overall herbicidal efficacy. Compared to other similar compounds, it may offer different application advantages in terms of formulation and environmental impact .
Properties
CAS No. |
40390-09-8 |
|---|---|
Molecular Formula |
C15H21ClO3 |
Molecular Weight |
284.78 g/mol |
IUPAC Name |
hexyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C15H21ClO3/c1-3-4-5-6-9-18-15(17)11-19-14-8-7-13(16)10-12(14)2/h7-8,10H,3-6,9,11H2,1-2H3 |
InChI Key |
KQABIXXIKXNUDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


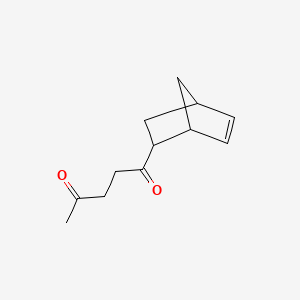
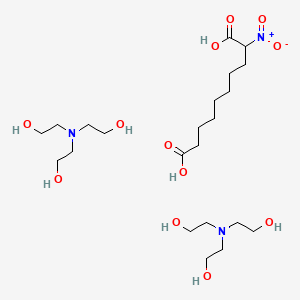
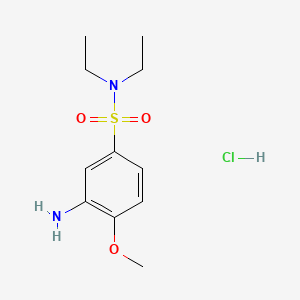
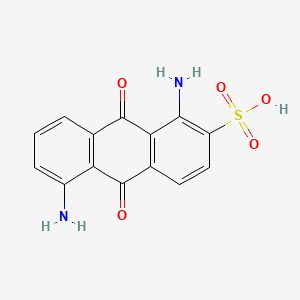
![N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide](/img/structure/B12682283.png)
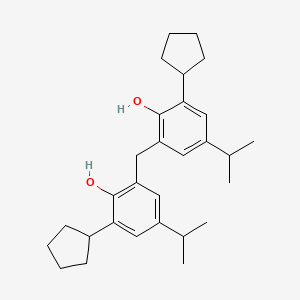
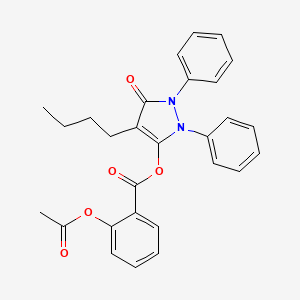
![1,1'-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane)](/img/structure/B12682301.png)

![4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate](/img/structure/B12682311.png)
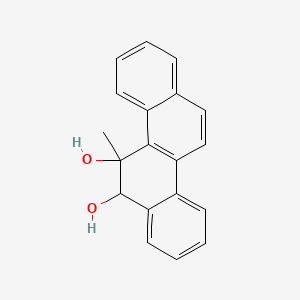
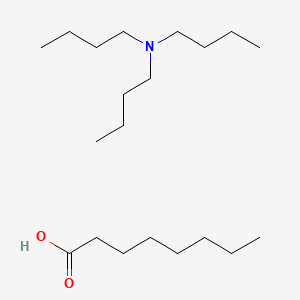
![1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea](/img/structure/B12682334.png)
